3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Mal’kina et al. (2013) utilized microwave irradiation to induce a tandem reaction of tertiary cyanopropargylic alcohols with thiophene-2-carboxylic and benzo[ b ]thiophene-2-carboxylic acids. This method yielded 4-cyano-5-thienylfuran-3(2H)-ones, demonstrating an innovative approach to synthesizing furanone derivatives, potentially including compounds similar to 3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. The efficiency of microwave-assisted reactions highlights their utility in complex organic syntheses involving heterocyclic compounds (Mal’kina et al., 2013).
Heterocyclic Synthesis
Another research avenue explored by Yamagata et al. (2001) involved the synthesis of 5,6-dihydrothieno(and furo)pyrimidines with an active methine group, using compounds similar to this compound as precursors. This study underscores the versatility of such compounds in generating a range of heterocyclic molecules with potential applications in materials science and pharmacology (Yamagata et al., 2001).
Photoinduced Oxidative Annulation
Zhang et al. (2017) reported on a photoinduced oxidative annulation process that facilitates the formation of highly functionalized polyheterocyclic compounds. This research illustrates the potential for using photochemical strategies to construct complex molecular architectures from simpler furan and thiophene derivatives, akin to the structure of this compound. Such methodologies could be instrumental in developing new materials and bioactive molecules (Zhang et al., 2017).
Fluorine-Substituted Derivatives
Ramarao et al. (2004) delved into the synthesis of fluorine-substituted benzo[b]furans, leveraging the reactivity of similar cyano and carboxylate functional groups. This study showcases the potential for introducing fluorine atoms into complex heterocyclic frameworks, which can significantly alter the physical and chemical properties of the resulting compounds, making them valuable in various scientific and industrial applications (Ramarao et al., 2004).
Properties
IUPAC Name |
3-cyano-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-12-15-3-1-4-17(11-15)19(22)21(13-16-7-9-23-14-16)8-6-18-5-2-10-24-18/h1-5,7,9-11,14H,6,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVICWFKQNVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.